molecular formula C19H15Cl2P B1600985 Dichloromethylenetriphenylphosphorane CAS No. 6779-08-4

Dichloromethylenetriphenylphosphorane

Cat. No.: B1600985
CAS No.: 6779-08-4
M. Wt: 345.2 g/mol
InChI Key: VVBOKSZMMZPBIY-UHFFFAOYSA-N
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Description

Dichloromethylenetriphenylphosphorane is an organophosphorus compound with the chemical formula C19H15Cl2P. It is a white solid that is commonly used as a reagent in organic synthesis. This compound is structurally similar to methylenetriphenylphosphorane but contains two chlorine atoms, which significantly influence its reactivity and applications.

Synthetic Routes and Reaction Conditions:

  • Direct Reaction: One common method involves the direct reaction of triphenylphosphine with carbon tetrachloride. This reaction typically requires a strong base to facilitate the formation of the this compound.

  • Potassium t-butoxide Method: Another method involves the use of potassium t-butoxide in t-butyl alcohol. Triphenylphosphine is added to a cooled suspension of potassium t-butoxide in heptane, followed by the slow addition of chloroform. The reaction mixture is then concentrated and cooled to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phosphine oxides.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: The compound is highly reactive in substitution reactions, particularly with aldehydes, leading to the formation of vinyl chlorides.

Common Reagents and Conditions:

  • Strong bases such as potassium t-butoxide are commonly used.

  • Solvents like t-butyl alcohol and heptane are employed to facilitate the reactions.

  • Reactions are often conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Major Products Formed:

  • Phosphine oxides

  • Vinyl chlorides

  • Alkynes (through subsequent dehydrochlorination of vinyl chlorides)

Scientific Research Applications

Dichloromethylenetriphenylphosphorane is widely used in organic synthesis due to its ability to convert aldehydes to vinyl chlorides. This transformation is valuable in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, its use in the preparation of alkynes makes it a versatile reagent in synthetic chemistry.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a reagent in organic synthesis. The mechanism involves the formation of a phosphonium ylide, which then reacts with aldehydes to form vinyl chlorides. The molecular targets and pathways involved are typically the carbonyl groups of aldehydes, leading to the formation of carbon-carbon double bonds.

Comparison with Similar Compounds

  • Methylenetriphenylphosphorane

  • (Chloromethylene)triphenylphosphorane

  • (Iodomethylene)triphenylphosphorane

Uniqueness: Dichloromethylenetriphenylphosphorane is unique due to the presence of two chlorine atoms, which enhance its reactivity compared to its analogs. This increased reactivity allows for more efficient and diverse synthetic applications.

Properties

IUPAC Name

dichloromethylidene(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2P/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBOKSZMMZPBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491505
Record name (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6779-08-4
Record name (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethylenetriphenylphosphorane
Reactant of Route 2
Dichloromethylenetriphenylphosphorane
Reactant of Route 3
Dichloromethylenetriphenylphosphorane
Reactant of Route 4
Dichloromethylenetriphenylphosphorane
Reactant of Route 5
Dichloromethylenetriphenylphosphorane
Reactant of Route 6
Dichloromethylenetriphenylphosphorane

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